![molecular formula C16H10ClN3O2S2 B2379826 3-氯-N-(5-(噻吩-2-基甲基)-1,3,4-恶二唑-2-基)苯并[b]噻吩-2-甲酰胺 CAS No. 1049195-41-6](/img/structure/B2379826.png)

3-氯-N-(5-(噻吩-2-基甲基)-1,3,4-恶二唑-2-基)苯并[b]噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-chloro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide” is a small molecule with the chemical formula C22H23Cl2N5O2S . It belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .

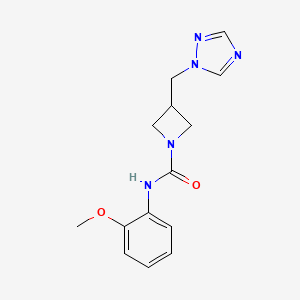

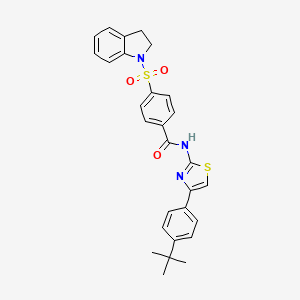

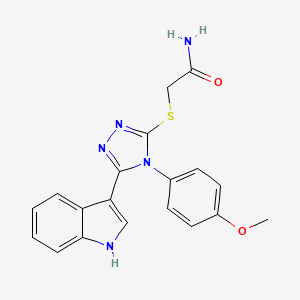

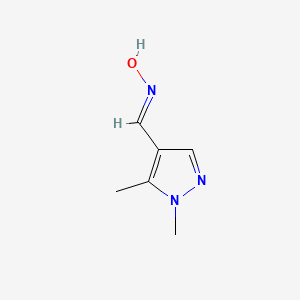

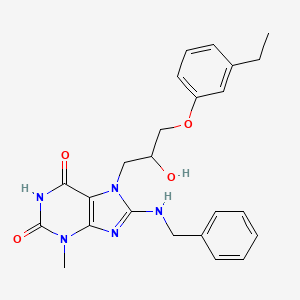

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ring structures and functional groups. The molecule has a benzo[b]thiophene moiety, an oxadiazole ring, and a carboxamide group . The exact 3D conformation of the molecule could not be retrieved from the available sources.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 492.4 g/mol . It is a small molecule and belongs to the class of organic compounds known as alpha amino acids and derivatives .

科学研究应用

Material Science

Beyond medicine, thiophenes find applications in material science:

Synthesis of Other Compounds

Our compound serves as a building block for synthesizing other valuable molecules. For instance:

- 5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-thiadiazol-2-ylamine : This compound is synthesized via condensation with thiosemicarbazide using 3-chloro-benzo[b]thiophene-2-carboxylic acid .

Hybrid Designs

Researchers have creatively combined the benzo[b]thiophene scaffold with other fragments. For example, a hybrid design connected the benzo[b]thiophene scaffold with the N-(furan-2-ylmethyl)formamide fragment, resulting in a novel structural species .

未来方向

作用机制

Target of Action

The primary target of this compound is the STING protein , an important immune-associated protein that localizes in the endoplasmic reticulum membrane . STING serves as a pattern-recognition receptor (PRR) and an adaptor molecule, which can be directly stimulated by cyclic dinucleotides (CDNs) to activate the innate immune system .

Pharmacokinetics

Thiophene and its substituted derivatives, which are part of the compound’s structure, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .

Action Environment

It is generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling similar compounds . Use of personal protective equipment, ensuring adequate ventilation, and removal of all sources of ignition are also advised .

属性

IUPAC Name |

3-chloro-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClN3O2S2/c17-13-10-5-1-2-6-11(10)24-14(13)15(21)18-16-20-19-12(22-16)8-9-4-3-7-23-9/h1-7H,8H2,(H,18,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZQCQWNFFHPDLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NN=C(O3)CC4=CC=CS4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClN3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-(4-Butoxyphenyl)-3-[(3-methylbenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/no-structure.png)

![7-(4-methylphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2379746.png)

![5-Chloro-6-fluoro-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]pyridine-3-carboxamide](/img/structure/B2379748.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,3-dimethoxybenzamide](/img/structure/B2379753.png)

![6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-3H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2379755.png)

![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-nitrophenyl)acetamide](/img/structure/B2379758.png)

![ethyl 1-[5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]-1,3-thiazol-2-yl]piperidine-4-carboxylate](/img/structure/B2379762.png)

![3-fluoro-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2379764.png)

![4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2379766.png)